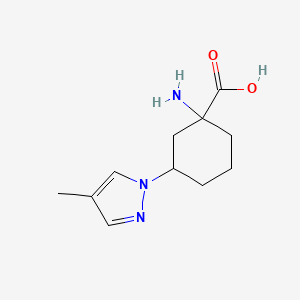
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclobutylamino group attached to a piperidine ring, which is further connected to a methylpropanone moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities.
准备方法
The synthesis of 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(cyclobutylamino)piperidine with 2-methylpropanoyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized to improve yield and reduce production costs, often involving the use of automated reactors and continuous flow systems.
化学反应分析
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the development of drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
作用机制
The mechanism of action of 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as 1-(4-(Cyclobutylamino)piperidin-1-yl)ethan-1-one and 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one. These compounds share structural similarities but differ in their functional groups and overall molecular structure.
1-(4-(Cyclobutylamino)piperidin-1-yl)ethan-1-one: This compound has an ethanone moiety instead of a methylpropanone moiety, which may result in different chemical and biological properties.
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one: This compound contains a methoxy group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C13H24N2O |
|---|---|
分子量 |
224.34 g/mol |
IUPAC 名称 |
1-[4-(cyclobutylamino)piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C13H24N2O/c1-10(2)13(16)15-8-6-12(7-9-15)14-11-4-3-5-11/h10-12,14H,3-9H2,1-2H3 |
InChI 键 |
GVWSVDZKVBCNQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)N1CCC(CC1)NC2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)


![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)

